5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran is a substituted 2,3-dihydrobenzofuran derivative. Compounds containing the 2,3-dihydrobenzofuran moiety are found in a diverse range of natural products and exhibit a wide array of biological activities. These activities include anti-inflammatory [], anti-tumor [, , ], and serotonin-3 receptor antagonistic activity []. Due to these properties, 2,3-dihydrobenzofuran derivatives, including 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran, are of significant interest in medicinal chemistry for the development of new drugs.
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Its molecular formula is , and it has a molecular weight of approximately 231.12 g/mol. This compound is characterized by its unique chlorinated structure, which contributes to its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science.
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran can be classified as:
The synthesis of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran typically involves a chlorination reaction of 3,3-dimethyl-2,3-dihydrobenzofuran.
The molecular structure of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran features:
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran can undergo several types of chemical reactions:
The specific conditions for these reactions will vary based on the desired outcome and the reagents used.
The mechanism of action for 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran is not fully elucidated but likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways, leading to various pharmacological effects. Ongoing research aims to clarify these mechanisms and identify potential therapeutic applications.
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran has several potential applications:
This compound's unique structural features make it a valuable candidate for further research in various scientific fields.
Halogenated benzofuran derivatives represent a critically important class of heterocyclic compounds in modern organic synthesis and drug discovery, with 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran (CAS 58023-29-3) serving as a prime exemplar of this structural family. Characterized by the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.11–231.12 g/mol, this compound features two distinct chlorine atoms strategically positioned to enable diverse reactivity patterns essential for further molecular elaboration [2] [7]. Its crystallographically defined structure incorporates a benzofuran core with a saturated 2,3-dihydro configuration and geminal dimethyl groups at the 3-position, conferring both steric and electronic influences on reactivity [1] [7].
The chloromethyl group (-CH₂Cl) at the C7 position is particularly noteworthy as a versatile synthetic handle. This moiety readily undergoes nucleophilic substitution reactions with amines, thiols, and oxygen nucleophiles, enabling the construction of complex molecular architectures. Simultaneously, the aryl chloride at C5 participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), positioning this compound as a privileged building block for pharmaceuticals, agrochemicals, and materials science [2] [8]. The presence of multiple reactive sites creates a molecular scaffold amenable to sequential and orthogonal functionalization strategies, significantly enhancing its synthetic utility. Commercially available with typical purities ≥95%, this compound is supplied by multiple specialty chemical providers (e.g., EVITAChem, Santa Cruz Biotechnology, Arctom Scientific) in quantities ranging from 100mg to 5g, underscoring its industrial relevance [2] [7].
Table 1: Key Physicochemical Properties and Commercial Availability of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran
Property | Specification | Source/Reference |
---|---|---|
CAS Registry Number | 58023-29-3 | [2] [7] |
Molecular Formula | C₁₁H₁₂Cl₂O | [1] [2] |
Molecular Weight | 231.11–231.12 g/mol | [1] [2] |
IUPAC Name | 7-Chloro-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | [2] |
Canonical SMILES | CC1(CC2=C(O1)C(=CC(=C2)CCl)Cl)C | [2] [7] |
Purity (Typical Commercial) | ≥95% | [2] |
Commercial Suppliers | EVITAChem, Santa Cruz Biotechnology, Arctom Scientific | [2] [7] |
Available Quantities | 100mg, 250mg, 1g, 5g | [7] |
The reactivity profile of this compound encompasses several key transformations:
The development of benzofuran chemistry has followed a trajectory from simple natural product isolations to sophisticated synthetic medicinal agents. Benzofuran derivatives were first identified in natural sources such as Asteraceae plants and usnic acid lichen metabolites, which demonstrated intriguing biological activities including antimicrobial and anti-inflammatory effects [8]. Early pharmacological investigations revealed that the benzofuran core served as a privileged scaffold capable of interacting with diverse biological targets through its planar aromatic system and potential hydrogen-bonding motifs. This discovery stimulated synthetic efforts to create novel benzofuran derivatives with enhanced pharmacological properties [8].
The strategic incorporation of halogen atoms into the benzofuran scaffold emerged as a pivotal advancement in medicinal chemistry. Halogenation, particularly at positions ortho to oxygen heteroatoms, was found to significantly influence bioavailability, metabolic stability, and target binding affinity. The introduction of the 3,3-dimethyl-2,3-dihydrobenzofuran subunit represented a critical innovation, as the sp³-hybridized C2 carbon and quaternary dimethyl groups imparted conformational restraint and altered the molecule's three-dimensional profile compared to fully planar benzofurans. This structural modification enhanced selectivity toward biological targets while reducing metabolic vulnerability at the furan ring [4] [8].
The specific molecular architecture of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran represents a culmination of these evolutionary developments. Its design incorporates three pharmacologically significant elements:
This trifunctional scaffold has demonstrated exceptional versatility in drug discovery, serving as a key intermediate in the synthesis of compounds targeting:
Despite significant advances in benzofuran chemistry, substantial knowledge gaps persist regarding the selective functionalization of 3,3-dimethyl-2,3-dihydrobenzofuran systems, particularly for multisubstituted derivatives like 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran. Three fundamental challenges merit particular attention:
Regioselectivity Control in Electrophilic Aromatic Substitution: The electron-donating nature of the furan oxygen creates an electron-rich benzene ring, yet the directing effects of existing substituents (Cl, -CH₂Cl) in dihydrobenzofurans remain inadequately characterized. While the C5 chlorine deactivates electrophilic attack at ortho positions, the chloromethyl group's influence on substitution patterns is complex and poorly predictable. Additionally, the geminal dimethyl groups introduce steric constraints that may alter conventional reactivity patterns. Research is needed to establish predictive models for regioselectivity in electrophilic halogenation, nitration, and acylation reactions of such substrates [2] [8].
Differentiation of Reactive Chlorine Sites: The compound possesses two chemically distinct chlorine atoms - an aryl chloride (C-Cl) at C5 and an alkyl chloride (-CH₂Cl) at C7 - presenting both opportunities and challenges for selective transformations. While nucleophiles typically favor reaction with the more accessible benzylic chloromethyl group, achieving high selectivity in transition-metal-catalyzed reactions remains problematic. The aryl chloride demonstrates reduced reactivity in Pd-catalyzed cross-couplings due to electron donation from the furan oxygen, while the benzylic chloride may undergo elimination or solvolysis under basic conditions. Current literature lacks systematic studies on catalyst systems that can discriminate between these halogen types, representing a significant synthetic limitation [2].
Stereoselective Modifications: Although the core structure lacks chiral centers, introduction of new stereogenic elements during functionalization creates challenges in stereocontrol. The development of enantioselective methods for converting the chloromethyl group to chiral centers remains virtually unexplored. Furthermore, the potential for conformational stereodynamics in substituted derivatives may influence biological activity but has not been thoroughly investigated [8].
Table 2: Critical Research Gaps in 3,3-Dimethyl-2,3-dihydrobenzofuran Functionalization
Knowledge Gap | Current Limitation | Research Priority |
---|---|---|
Regioselectivity in C-H activation | Unpredictable substitution patterns at C4/C6 positions | Establish directing group strategies for C-H functionalization |
Differentiating Cl reactivities | Competitive reactions at aryl-Cl and alkyl-Cl sites | Develop chemoselective catalysts for aryl chloride activation |
Stereoselective transformations | Lack of enantioselective methods for side-chain elaboration | Design chiral catalysts recognizing benzofuran scaffold |
Electronic tuning | Limited data on substituent effects on furan ring electronics | Systematic study of Hammett parameters for dihydrobenzofurans |
Sustainable synthesis | Multi-step routes with hazardous reagents | Create atom-economical syntheses using green chemistry principles |
Addressing these knowledge gaps requires interdisciplinary approaches combining computational chemistry, advanced spectroscopy, and innovative catalytic methodologies. Priorities include:
The resolution of these challenges would substantially expand the synthetic utility of this scaffold, enabling more efficient construction of structurally diverse libraries for drug discovery programs targeting increasingly complex biological targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1